PI-103 Hydrochloride

PI3K inhibition T-cell acute lymphoblastic leukemia multi-target kinase inhibitor

PI-103 Hydrochloride (CAS 371935-79-4) is a cell-permeable, ATP-competitive inhibitor belonging to the pyridofuropyrimidine class. It was identified as the first synthetic dual PI3K/mTOR inhibitor, developed from a high-throughput screening campaign for PI3K inhibitors.

Molecular Formula C19H17ClN4O3
Molecular Weight 384.8 g/mol
CAS No. 371935-79-4
Cat. No. B1591684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI-103 Hydrochloride
CAS371935-79-4
Molecular FormulaC19H17ClN4O3
Molecular Weight384.8 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O.Cl
InChIInChI=1S/C19H16N4O3.ClH/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23;/h1-6,11,24H,7-10H2;1H
InChIKeyXSQMYBFFYPTMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PI-103 Hydrochloride (CAS 371935-79-4) Procurement Guide: Multi-Target PI3K/mTOR/DNA-PK Inhibitor for Preclinical Cancer Research


PI-103 Hydrochloride (CAS 371935-79-4) is a cell-permeable, ATP-competitive inhibitor belonging to the pyridofuropyrimidine class [1]. It was identified as the first synthetic dual PI3K/mTOR inhibitor, developed from a high-throughput screening campaign for PI3K inhibitors [2]. The compound demonstrates multi-targeted activity against class I PI3K isoforms (p110α, β, δ, γ), mTORC1/2, and DNA-PK, while exhibiting minimal activity against a broad panel of other protein kinases . PI-103 is supplied as the hydrochloride salt form (molecular weight 384.82, purity typically >98% by HPLC) . As a preclinical tool compound, PI-103 has been extensively characterized in glioma, leukemia, and various solid tumor models [3].

Inhibition Profile Multi-target PI3K/mTOR/DNA-PK research tool
Study Context Preclinical mechanistic and acute in vivo studies
Binding Mode Cell-permeable ATP-competitive inhibitor

Why PI-103 Hydrochloride Cannot Be Interchanged with Generic PI3K Inhibitors: Evidence-Based Differentiation


PI-103 Hydrochloride is not interchangeable with first-generation PI3K inhibitors such as LY294002 or wortmannin, nor with isoform-selective PI3K inhibitors, mTOR-selective rapamycin analogs, or later-generation dual inhibitors such as NVP-BEZ235 or GDC-0941. The critical differentiating factors include: (1) its unique multi-target inhibition profile simultaneously targeting class I PI3Ks, mTORC1/2, and DNA-PK at low nanomolar concentrations [1]; (2) functional superiority in certain cellular contexts, including maintained activity against P-glycoprotein-overexpressing multidrug-resistant cells [2]; and (3) a distinct pharmacological fingerprint shaped by rapid in vivo metabolism that restricts its utility to preclinical mechanistic studies, a limitation not shared by orally bioavailable clinical candidates [3]. Consequently, substituting PI-103 with LY294002 (which has μM-range potency and off-target CK2 inhibition) or with rapamycin (which spares mTORC2 and PI3K) will yield fundamentally different experimental outcomes [4].

Single-target PI3K or mTOR inhibitors (e.g., LY294002, rapamycin) lack DNA-PK inhibition, altering DNA damage response readouts.
Later-generation dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235, GDC-0941) do not target DNA-PK; chemosensitization endpoints may not transfer.
Oral clinical candidates provide sustained exposure for chronic dosing; PI-103 requires parenteral administration and yields transient exposure, limiting direct PK/PD comparability.

PI-103 Hydrochloride Procurement Evidence: Quantitative Differentiation from Key Comparators


PI-103 vs. LY294002 and Wortmannin: Nanomolar Potency and Functional Superiority in T-ALL Cells

In a direct functional comparison using T-ALL cell lines and patient samples, PI-103 demonstrated greater potency than inhibitors selective only for PI3K (wortmannin, LY294002) or for mTOR (rapamycin). Critically, PI-103 maintained activity against 170-kDa P-glycoprotein-overexpressing multidrug-resistant cells, a context where many inhibitors fail [1].

Functional comparison in T-ALL
Head-to-head
PI-103 maintained activity in P-gp-overexpressing multidrug-resistant cells; single-target comparators (wortmannin, LY294002, rapamycin) lost activity.
Supports drug-resistant model endpoint context; activity retention profile may differ from single-target inhibitors.
T-ALL cell lines and patient samples; p53-independent cytotoxicity reported.
PI3K inhibition T-cell acute lymphoblastic leukemia multi-target kinase inhibitor drug resistance

PI-103 Kinase Selectivity Profile: p110α-Preferential Activity with Broad Class I PI3K Coverage

PI-103 exhibits a characteristic kinase inhibition profile with preferential activity toward p110α (IC50 = 2-8 nM) and DNA-PK (IC50 = 2 nM), while maintaining nanomolar potency against p110β, p110δ, mTORC1, and mTORC2. Notably, PI-103 demonstrates >1,300-fold selectivity over class III PI3K (Vps34) and shows little activity against a panel of over 40 protein kinases at 10 μM [1].

Kinase selectivity profile
Class-level
PI-103: DNA-PK IC50 2 nM, p110α 2–8 nM, mTORC1 20 nM; NVP-BEZ235 lacks DNA-PK activity; GDC-0941 lacks mTOR inhibition.
Unique PI3K/mTOR/DNA-PK profile supports DNA repair signaling studies; isoform-selectivity assay context differs from dual-only inhibitors.
Class-level kinase panel; >1,300-fold selectivity over Vps34 reported.
kinase selectivity profiling p110α inhibition PI3K isoform selectivity mTORC1/2 dual inhibition

PI-103 as a Preclinical Tool Compound: Defined Pharmacokinetic Limitations vs. Orally Bioavailable Clinical Candidates

PI-103 undergoes rapid in vivo metabolism, resulting in minimal oral bioavailability (AUC = 9.7 ng/mL·h following intraperitoneal injection in mice) [1]. This contrasts sharply with clinical candidates derived from the PI-103 scaffold, particularly GDC-0941, which demonstrates 78% oral bioavailability in mice with sustained tumor exposure >8 hours at 150 mg/kg oral dose [2].

In vivo PK exposure
Cross-study comparable
PI-103: minimal oral exposure (AUC 9.7 ng/mL·h IP); GDC-0941: 78% oral bioavailability, sustained tumor exposure >8 h.
Defines PI-103 as acute in vivo tool; oral exposure context differs significantly from clinical candidates.
In vivo PK in mice; PI-103 data from IP injection.
in vivo pharmacokinetics oral bioavailability tool compound selection preclinical drug development

DNA-PK Inhibition Mediates Chemosensitization in Glioblastoma: A Mechanism Unique to PI-103 Among Class I PI3K Inhibitors

In glioblastoma models, PI-103 enhances chemotherapy-induced cell death through inhibition of DNA-PK-mediated DNA repair. Pharmacological and genetic dissection demonstrated that DNA-PK inhibition, not mTOR inhibition, drives chemosensitization. PI-103 plus doxorubicin significantly increased apoptosis and reduced colony formation versus chemotherapy alone in both established GBM cell lines and GBM stem cells [1].

Chemosensitization mechanism
Class-level
DNA-PK inhibition, not mTOR, drives doxorubicin-induced apoptosis enhancement in glioblastoma models.
Supports DNA damage response pathway studies; not replicated by mTOR-only or PI3K-only inhibitors.
GBM cell lines and primary stem cells; pharmacological and genetic dissection.
DNA-PK inhibition glioblastoma chemosensitization DNA damage response combination therapy

Anti-Proliferative Activity Across Human Cancer Cell Lines: Quantitative GI50 Values for In Vitro Model Selection

PI-103 demonstrates potent anti-proliferative activity across a diverse panel of human cancer cell lines, with GI50 values ranging from 0.06 to 0.14 μM [1]. This potency profile provides a quantitative benchmark for experimental design and enables comparison with other tool compounds across standardized cell line models.

Anti-proliferative GI50
Data to verify
GI50 range: 0.06–0.14 μM across 6 human cancer cell lines
Reference for in vitro concentration selection; supports cell-model endpoint review.
Single-source supplier data; verify in target model.
cancer cell line panel GI50 profiling anti-proliferative activity in vitro efficacy

Optimal Procurement Scenarios for PI-103 Hydrochloride: When to Select This Compound Over Alternatives


Scenario 1: Glioblastoma Mechanistic Studies Requiring Concurrent PI3K and DNA-PK Inhibition

For glioblastoma research specifically investigating the intersection of PI3K/Akt survival signaling and DNA-PK-mediated DNA repair, PI-103 is the appropriate tool compound. Its ability to chemosensitize GBM cells to doxorubicin and other DNA-damaging agents—an effect mechanistically linked to DNA-PK inhibition—cannot be replicated by later-generation dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235) or isoform-selective PI3K inhibitors (e.g., GDC-0941), which lack potent DNA-PK activity [1].

Scenario 2: T-ALL and Drug-Resistant Leukemia Models

In T-ALL research, particularly studies involving P-glycoprotein-mediated multidrug resistance, PI-103 demonstrates functional activity where earlier-generation inhibitors (wortmannin, LY294002, rapamycin) fail or show reduced potency. The compound's p53-independent cytotoxicity and capacity to synergize with vincristine make it uniquely valuable for investigating therapeutic strategies in drug-resistant T-ALL contexts [2].

Scenario 3: Short-Term In Vivo Pharmacodynamic Studies Requiring Acute Pathway Inhibition

PI-103 is suitable for acute in vivo pharmacodynamic studies (e.g., target engagement assessment, biomarker modulation) using intraperitoneal administration. Its rapid metabolism restricts utility to short-term exposure experiments. For chronic oral dosing studies, GDC-0941 (78% oral bioavailability) or NVP-BEZ235 should be selected instead [3]. Researchers should note that prodrug strategies (e.g., RIDR-PI-103, PI-103BE) have been developed to address these pharmacokinetic limitations but represent distinct chemical entities with altered properties [4].

Scenario 4: Benchmark Reference Standard for Novel PI3K/mTOR Inhibitor Development

PI-103 serves as an established positive control and benchmark reference standard for medicinal chemistry programs developing novel PI3K/mTOR inhibitors. Its extensively characterized kinase selectivity profile (IC50 values across PI3K isoforms, mTORC1/2, DNA-PK, and off-target kinases) provides a well-defined baseline for evaluating new chemical entities. For example, compound 9c was directly compared to PI-103 as a positive control, demonstrating higher inhibition with PI3Kα IC50 of 113 ± 9 nM [5].

Application
Selection Property
Validation Focus
Glioblastoma DNA repair & PI3K signaling studies
Concurrent PI3K/DNA-PK inhibition profile
DNA-PK-mediated chemosensitization endpoints
T-ALL & drug-resistant leukemia cell models
Activity retention in P-gp-overexpressing cells
Multidrug resistance model response endpoints
Acute in vivo pharmacodynamic assessments
Parenteral administration for transient pathway inhibition
Target engagement & biomarker modulation timelines
Benchmark standard for PI3K/mTOR inhibitor development
Extensively characterized kinase selectivity profile
Comparator IC50 and selectivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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